molecular formula C12H15NO3 B13324285 Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

Cat. No.: B13324285
M. Wt: 221.25 g/mol
InChI Key: MPZSHSMLMMPKEC-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: is a chemical compound with the following structural formula:

CH3CH2OOCC6H8NO2\text{CH}_3\text{CH}_2\text{OOC}\text{C}_6\text{H}_8\text{NO}_2 CH3​CH2​OOCC6​H8​NO2​

It belongs to the class of heterocyclic compounds and contains a benzoxazepine ring system. The compound is characterized by its bicyclic structure, which includes a six-membered benzene ring fused to a seven-membered oxazepine ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate . One common approach involves the cyclization of an appropriate precursor, such as an amino acid derivative or an amine, under specific reaction conditions. For example, a key step in the synthesis may involve intramolecular ring closure to form the oxazepine ring.

Industrial Production Methods: While there isn’t a widely recognized industrial-scale production method specifically for this compound, it can be synthesized in the laboratory using standard organic chemistry techniques. Researchers often tailor the synthetic route based on their specific needs.

Chemical Reactions Analysis

Reactivity:

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group or other reactive positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or alkoxides.

Major Products: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. For example:

  • Oxidation yields the corresponding carboxylic acid.
  • Reduction leads to the alcohol derivative.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate: finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Biological Studies: It may serve as a probe for investigating biological pathways.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or modulate cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its structural features make it distinct. Similar compounds include other benzoxazepines, such as methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate . the specific substitution pattern sets Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate apart.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-9-8-13-6-7-16-11(9)10/h3-5,13H,2,6-8H2,1H3

InChI Key

MPZSHSMLMMPKEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1OCCNC2

Origin of Product

United States

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